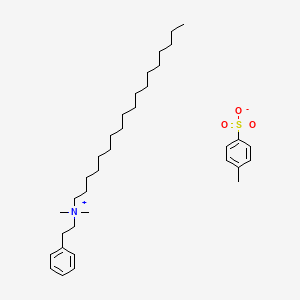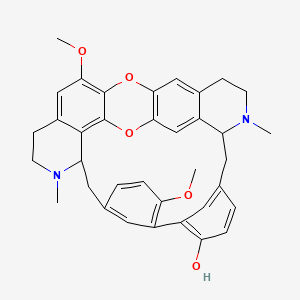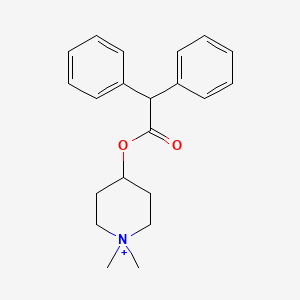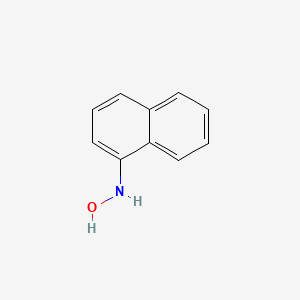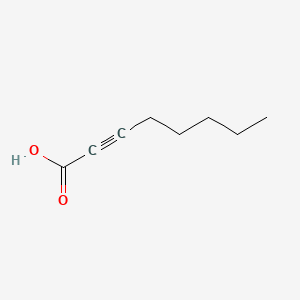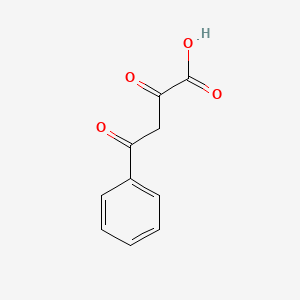
2,4-Dioxo-4-phenylbutansäure
Übersicht
Beschreibung
Synthesis Analysis
2,4-Dioxo-4-phenylbutanoic acid has been synthesized through various methods, including as a byproduct in the attempted synthesis of complex organic molecules. For instance, it was synthesized during the preparation of a novel copper (II) nitrate complex, highlighting its relevance in the formation of metal-organic frameworks (Landry, Turnbull, & Twamley, 2007).
Molecular Structure Analysis
The molecular structure of 2,4-Dioxo-4-phenylbutanoic acid and its complexes, such as with copper (II) nitrate, reveals a fascinating geometry. The compound crystallizes in the triclinic space group with square pyramidal geometry around the copper ions, indicating its potential for forming stable complexes with metals (Landry, Turnbull, & Twamley, 2007).
Chemical Reactions and Properties
The compound exhibits intriguing chemical behavior, including tautomerism, intramolecular hydrogen bonding, and complexation reactions. Its tautomers have different stabilities, influenced by electron delocalization and intramolecular H-bonds. Additionally, its acidity varies across different tautomers, with solvent and phase changes significantly affecting these properties (Khalilinia & Ebrahimi, 2019).
Physical Properties Analysis
The physical properties of 2,4-Dioxo-4-phenylbutanoic acid, such as solubility, melting point, and crystal structure, have been extensively studied. These properties are crucial for its application in synthesis and material science. The compound's ability to form distinct molecular units with metals, as seen in its copper complex, underscores its utility in designing novel materials (Landry, Turnbull, & Twamley, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and involvement in various chemical reactions, have been a subject of study. For example, its conversion to enantiomerically pure amino acids through biocatalysis underscores its versatility in organic synthesis. The compound's reactivity forms the basis for developing pharmaceuticals and complex organic molecules (Fadnavis, Seo, Seo, & Kim, 2006).
Wissenschaftliche Forschungsanwendungen
Hemmung des Influenzavirus
DPBA wurde als ein Hemmstoff des Influenzavirus identifiziert. Es zielt auf das PA-Protein des Virus ab, das für den Replikationsprozess des Virus essentiell ist. Durch Hemmung der Endonukleaseaktivität des PA-Proteins verhindert DPBA das „Cap-Snatching“ des Virus von Wirts-Pre-mRNAs, ein kritischer Schritt in der viralen mRNA-Transkription .
Antivirale Forschung
Über Influenza hinaus zeigt DPBA vielversprechende Ergebnisse in breiteren antiviralen Anwendungen. Es bildet einen stabilen Komplex, der eine Aktivität gegen HIV gezeigt hat, was auf ein Potenzial als Leitverbindung für die Entwicklung neuer antiviraler Medikamente hindeutet .
Biochemische Forschung
In biochemischen Studien kann DPBA verwendet werden, um den molekularen Mechanismus der Hemmung in verschiedenen enzymatischen Prozessen zu verstehen. Dies ist besonders nützlich bei der Untersuchung von enzymatischen Aktivitätsassays und könnte zur Entwicklung neuer biochemischer Werkzeuge führen .
Strukturbiologie
Die Wechselwirkungen von DPBA mit Proteinen können mittels Röntgenkristallographie untersucht werden, was Einblicke in die Bindungsmodi von Inhibitoren liefert und zur strukturbasierten Entwicklung neuer Medikamente beiträgt .
Koordinationschemie
Die Verbindung wurde zur Synthese neuartiger Kupfer(II)-Nitrat-Komplexe verwendet. Die Geometrie dieser Komplexe ermöglicht Pi-Stacking-Wechselwirkungen, die für die Untersuchung molekularer und kristalliner Strukturen von Bedeutung sind .
Arzneimittelentwicklung
Die aus DPBA-Wechselwirkungen mit viralen Proteinen gewonnenen strukturellen Informationen können die Optimierung von PA-Endonuklease-Inhibitoren lenken und zur Entwicklung neuer Therapeutika beitragen .
Wirkmechanismus
Target of Action
The primary target of 2,4-Dioxo-4-phenylbutanoic acid (DPBA) is the viral polymerase of the influenza virus . This enzyme performs transcription and replication of the RNA genome, making it an attractive target for antiviral drugs .
Mode of Action
DPBA acts as an inhibitor of the influenza virus by binding to its surface proteins . It specifically inhibits the cap-snatching mechanism of the viral polymerase, which is essential for the transcription of the virus .
Biochemical Pathways
The cap-snatching mechanism is a process where the viral polymerase “snatches” the cap from host pre-mRNAs, allowing the viral mRNAs to be recognized and bound by the host ribosome . By inhibiting this process, DPBA prevents the transcription and subsequent replication of the virus .
Result of Action
The inhibition of the cap-snatching mechanism by DPBA results in the prevention of viral mRNA transcription, thereby blocking the replication of the influenza virus . This could potentially lead to a decrease in the severity and duration of an influenza infection.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,4-Dioxo-4-phenylbutanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of viral polymerases. It interacts with enzymes such as the RNA-dependent RNA polymerase of the influenza virus, inhibiting the cap-snatching mechanism essential for viral transcription. This interaction prevents the virus from replicating its RNA genome, thereby inhibiting its proliferation. Additionally, 2,4-Dioxo-4-phenylbutanoic acid has been shown to inhibit nucleases and stabilize proteins at higher temperatures .
Cellular Effects
The effects of 2,4-Dioxo-4-phenylbutanoic acid on various cell types and cellular processes are profound. It influences cell function by inhibiting viral replication, which can lead to reduced viral load in infected cells . This compound also affects cell signaling pathways and gene expression by interfering with the transcriptional machinery of the virus. Furthermore, it has been observed to impact cellular metabolism by altering the normal metabolic flux in infected cells .
Molecular Mechanism
At the molecular level, 2,4-Dioxo-4-phenylbutanoic acid exerts its effects through specific binding interactions with viral polymerases. It inhibits the cap-snatching mechanism of the influenza virus polymerase, which is crucial for the transcription of viral RNA. This inhibition prevents the virus from synthesizing its RNA, thereby halting its replication. Additionally, 2,4-Dioxo-4-phenylbutanoic acid has been shown to bind to other viral surface proteins, further inhibiting viral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dioxo-4-phenylbutanoic acid have been observed to change over time. The compound is stable under normal conditions but may degrade under extreme conditions . Long-term studies have shown that it maintains its inhibitory effects on viral replication over extended periods, although its efficacy may decrease with prolonged exposure to high temperatures or reactive environments .
Dosage Effects in Animal Models
The effects of 2,4-Dioxo-4-phenylbutanoic acid vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,4-Dioxo-4-phenylbutanoic acid is involved in metabolic pathways related to viral replication. It interacts with enzymes such as RNA-dependent RNA polymerase, inhibiting the transcription and replication of viral RNA. This interaction affects the overall metabolic flux within infected cells, leading to altered levels of metabolites and disruption of normal cellular processes .
Transport and Distribution
Within cells and tissues, 2,4-Dioxo-4-phenylbutanoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on viral replication. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 2,4-Dioxo-4-phenylbutanoic acid is critical for its activity and function. It is directed to specific compartments within the cell, such as the nucleus and cytoplasm, where it interacts with viral polymerases and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective inhibition of viral replication .
Eigenschaften
IUPAC Name |
2,4-dioxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFWCXVYCDKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


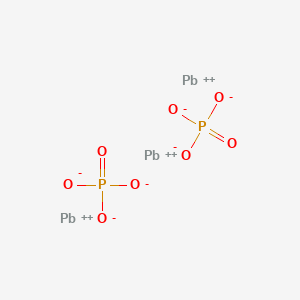

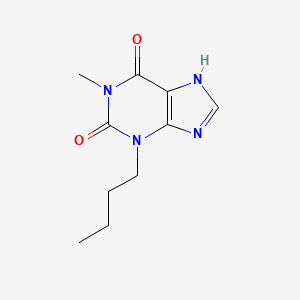
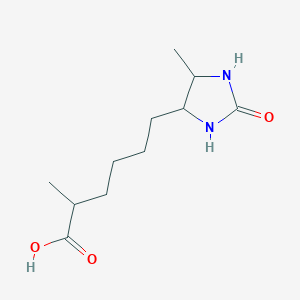
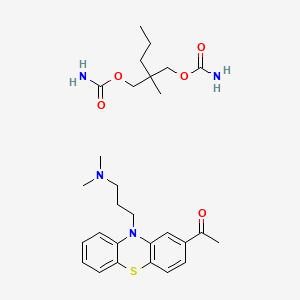

![(9R,10S,13S,14R,16S,18R)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1221355.png)
